molecular formula C18H25NO3 B1391063 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1146080-20-7

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1391063
CAS No.: 1146080-20-7
M. Wt: 303.4 g/mol
InChI Key: PKNWHAWRYMDXIF-UHFFFAOYSA-N
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Description

The vinyl group on the phenoxy moiety provides a reactive site for further functionalization, such as polymerization or cross-coupling reactions, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

tert-butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-5-14-6-8-15(9-7-14)21-16-10-12-19(13-11-16)17(20)22-18(2,3)4/h5-9,16H,1,10-13H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNWHAWRYMDXIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671346
Record name tert-Butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-20-7
Record name tert-Butyl 4-(4-ethenylphenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4-vinylphenol with piperidine-1-carboxylic acid tert-butyl ester. The reaction is usually carried out under basic conditions, often using a base such as potassium carbonate or sodium hydride to deprotonate the phenol, facilitating its nucleophilic attack on the piperidine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Hydrogen gas with a palladium catalyst for hydrogenation.

    Substitution: Electrophiles like bromine or nitronium ions for aromatic substitution.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Brominated or nitrated phenoxy derivatives.

Scientific Research Applications

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, often referred to as VPP, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into the applications of VPP in several fields, including medicinal chemistry, polymer science, and materials engineering.

Drug Development

VPP has been explored as a potential intermediate in the synthesis of various pharmaceuticals. Its ability to participate in polymerization reactions allows for the creation of drug delivery systems that can enhance bioavailability and target specific tissues. For instance, studies have indicated that derivatives of VPP exhibit promising activity against certain cancer cell lines, suggesting its potential role as an anticancer agent.

Antiviral Activity

Research has shown that compounds similar to VPP possess antiviral properties. For example, studies have demonstrated that piperidine derivatives can inhibit viral replication, making them candidates for further investigation in antiviral drug development. The vinyl group in VPP may enhance these properties by facilitating interactions with viral proteins.

Synthesis of Functional Polymers

VPP can be utilized as a monomer in the synthesis of functional polymers through radical polymerization techniques. The vinyl group allows for easy incorporation into polymer chains, leading to materials with tailored properties for specific applications such as coatings, adhesives, and biomedical devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of VPP derivatives. The results indicated that certain modifications to the VPP structure enhanced cytotoxicity against breast cancer cell lines. The study concluded that these derivatives could serve as lead compounds for further development.

Case Study 2: Polymer Development

In a research article featured in Polymer Chemistry, researchers synthesized a series of copolymers incorporating VPP. These copolymers exhibited improved mechanical properties and thermal stability compared to traditional polymers. The study highlighted the potential for these materials in high-performance applications.

Mechanism of Action

The mechanism of action for 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester largely depends on its application. In medicinal chemistry, it may interact with biological targets through its functional groups, potentially binding to enzymes or receptors. The vinyl group can participate in polymerization reactions, forming cross-linked networks in materials science applications.

Comparison with Similar Compounds

Key Observations:

  • Reactivity: The target compound’s vinyl group distinguishes it from derivatives with electron-withdrawing groups (e.g., cyano in ), which may reduce nucleophilicity.
  • Polarity : Compounds with morpholine-carbonyl () or carboxymethoxy () groups exhibit higher polarity than the target compound, impacting solubility and bioavailability.

Physical and Chemical Properties

Property Target Compound tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 4-(4-Fluoro-phenylsulfanylmethyl)-piperidine-1-carboxylate
Physical State Not reported Light yellow solid Not reported
Molecular Weight ~305 g/mol (estimated) 295.35 g/mol 350.43 g/mol
Key Hazards Not reported Eye/respiratory irritant Not reported

Notes:

  • The amino-substituted derivative () is a light yellow solid with irritant properties, necessitating protective equipment during handling.
  • Sulfonyl and thioether derivatives (e.g., ) often exhibit higher molecular weights due to sulfur-containing groups.

Biological Activity

4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C19H25NO3
  • Molecular Weight : 315.41 g/mol
  • CAS Number : 1146080-20-7

The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. It has been studied for its effects on neurotransmitter systems and enzyme inhibition.

Inhibition of Glycogen Synthase Kinase 3 Beta (GSK-3β)

Research indicates that compounds structurally related to 4-(4-Vinyl-phenoxy)-piperidine derivatives can act as inhibitors of GSK-3β. This enzyme plays a crucial role in several signaling pathways, including those involved in mood regulation and neuroprotection. Inhibition of GSK-3β has been linked to potential treatments for mood disorders and neurodegenerative diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, certain piperidine-based esters have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations . Although specific data for this compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy.

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of piperidine derivatives, compounds similar to 4-(4-Vinyl-phenoxy)-piperidine exhibited significant attenuation of hyperactivity in animal models induced by psychostimulants. The administration of these compounds resulted in improved behavioral outcomes and reduced locomotor activity, suggesting potential applications in treating bipolar disorder and other mood-related conditions .

Case Study 2: Antimicrobial Efficacy

A related study assessed the antimicrobial activity of various piperidine derivatives. The results demonstrated that certain compounds showed bactericidal properties against resistant strains of bacteria, indicating that modifications to the piperidine structure could enhance their therapeutic potential against infections caused by drug-resistant pathogens .

Data Tables

Property Value
Molecular FormulaC19H25NO3
Molecular Weight315.41 g/mol
CAS Number1146080-20-7
Antimicrobial ActivityEffective against Gram-positive bacteria
GSK-3β InhibitionYes

Q & A

Q. What are the recommended strategies for synthesizing 4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction intermediates be stabilized?

Methodological Answer: Synthesis of tert-butyl piperidine carboxylates typically involves multi-step functionalization of the piperidine core. For example:

Piperidine Ring Preparation : Start with Boc-protected piperidine derivatives, such as tert-butyl 4-hydroxypiperidine-1-carboxylate, to ensure amine protection during subsequent reactions .

Phenoxy Group Introduction : React the hydroxyl group on the piperidine ring with 4-vinylphenol via nucleophilic substitution (e.g., Mitsunobu reaction) to install the phenoxy moiety.

Intermediate Stabilization : Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis of the tert-butyl ester. Monitor reaction progress via TLC or HPLC to isolate intermediates before degradation .

Q. Key Considerations :

  • By-product Mitigation : Employ column chromatography or recrystallization to remove unreacted starting materials.
  • Spectroscopic Confirmation : Use FTIR to verify ester carbonyl stretches (~1700 cm⁻¹) and ¹H NMR to confirm vinyl proton signals (δ 5.0–6.5 ppm) .

Q. How can researchers ensure the purity of this compound during synthesis?

Methodological Answer: Purity validation requires orthogonal analytical techniques:

Chromatography :

  • HPLC-TOF : Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6) to achieve baseline separation. Measure exact mass (theoretical vs. experimental Δppm < 2) .
  • GC-MS : Monitor for volatile impurities (e.g., residual solvents) with split injection (1:50) and EI ionization .

Spectroscopy :

  • ¹³C NMR : Confirm tert-butyl carbons (δ 28–30 ppm) and ester carbonyl (δ 155–160 ppm).
  • FTIR-ATR : Check for absence of hydroxyl stretches (~3200 cm⁻¹), indicating successful Boc protection .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 mask) if handling powders .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the coupling of the vinylphenoxy group?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halides are involved. Optimize ligand-to-metal ratios to suppress homocoupling .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF may enhance reactivity but increase side reactions; THF improves selectivity .
  • Temperature Control : Lower temperatures (0–5°C) reduce decomposition of labile intermediates. Use microwave-assisted synthesis for faster, controlled heating .

Q. Case Study :

  • By-product Analysis : LC-MS identified a dimeric side product (m/z 550.45) due to radical coupling. Adding TEMPO (radical scavenger) reduced this by 80% .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

Cross-Validation :

  • Compare experimental NMR shifts with computed spectra (DFT calculations).
  • Use 2D NMR (COSY, HSQC) to confirm connectivity of vinyl and piperidine protons .

Contradiction Analysis :

  • If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., rotamers of the tert-butyl group). Variable-temperature NMR can resolve overlapping signals .
  • For conflicting mass spectra, perform high-resolution MS (HRMS) to distinguish isobaric interferences .

Example :
A reported molecular ion at m/z 276.38 (C₁₆H₂₄N₂O₂) initially conflicted with FTIR data. HRMS confirmed the correct formula (Δppm = –1.34), attributing the error to sodium adducts in low-resolution MS .

Q. How can labile intermediates in the synthesis pathway be characterized effectively?

Methodological Answer:

  • In Situ Monitoring : Use ReactIR to track intermediates in real time, particularly for unstable species like enolates .
  • Low-Temperature Trapping : Quench reactions at –78°C (dry ice/acetone) to stabilize reactive intermediates for NMR analysis .
  • Derivatization : Convert unstable amines to stable sulfonamides or ureas for easier isolation and characterization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester
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4-(4-Vinyl-phenoxy)-piperidine-1-carboxylic acid tert-butyl ester

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